Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester
Description
This carbamic acid derivative is a tert-butyl ester characterized by a complex stereochemical framework. Its structure includes:
- A cyclohexyl group at the (1S)-position.
- A pyrrolidinyl ring substituted with a 4-(4-fluorobenzoyl)-2-thiazolyl moiety at the (2S)-position.
- A central oxoethyl linkage connecting the cyclohexyl and pyrrolidinyl groups.
Properties
Molecular Formula |
C27H34FN3O4S |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C27H34FN3O4S/c1-27(2,3)35-26(34)30-22(17-8-5-4-6-9-17)25(33)31-15-7-10-21(31)24-29-20(16-36-24)23(32)18-11-13-19(28)14-12-18/h11-14,16-17,21-22H,4-10,15H2,1-3H3,(H,30,34)/t21-,22-/m0/s1 |
InChI Key |
VHNJZFBQXKWEPO-VXKWHMMOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve the use of advanced techniques such as high-pressure liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Applications
- Cancer Treatment :
- Neurological Disorders :
- Antimicrobial Activity :
Agricultural Applications
- Pesticide Development :
Case Study 1: IDO Antagonism
A study published in a patent document explored the efficacy of cyclohexyl-ethyl substituted diaza compounds as IDO antagonists. The findings indicated that these compounds could significantly inhibit tumor growth in preclinical models, highlighting the therapeutic potential of carbamic acid derivatives in oncology .
Case Study 2: Neuroprotective Effects
Research conducted on various carbamate compounds demonstrated their ability to protect neuronal cells from oxidative stress. This study utilized in vitro models to assess cell viability and showed promising results for future drug development targeting neurodegenerative diseases .
Case Study 3: Agricultural Efficacy
Field trials have been conducted to evaluate the effectiveness of carbamic acid-based pesticides against common agricultural pests. Results indicated a significant reduction in pest populations with minimal impact on non-target species, suggesting a safer alternative for crop protection .
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamic Acid Esters
Molecular and Functional Group Comparisons
Stability and Reactivity
- Hydrolysis Sensitivity : Simple carbamates (e.g., methyl or benzyl esters) decompose under alkaline conditions to yield amines/alcohols and CO₂. The tert-butyl group in the target compound likely mitigates hydrolysis, as observed in other tert-butyl carbamates .
- Surface Adsorption : Carbamic acid derivatives (e.g., -NHCOOH intermediates in ) adsorb strongly on TiO₂ (-2.13 eV) and Al₂O₃ (-2.56 eV), suggesting the target compound’s adsorption behavior could influence its environmental persistence or catalytic applications .
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester is an intriguing candidate for investigation due to its potential therapeutic applications.
Structure and Properties
The structure of this compound is characterized by a carbamic acid moiety linked to a cyclohexyl group and a thiazole-pyrrolidine hybrid. This complex structure suggests a potential for multiple interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar carbamic acid derivatives. For instance, modifications in the structure, such as the introduction of electron-withdrawing groups (EWGs), have been shown to enhance antimicrobial efficacy. In particular, compounds with thiazole rings often exhibit significant activity against various microbial strains, including Gram-positive and Gram-negative bacteria .
| Compound | Activity Against | MIC (µM) |
|---|---|---|
| Z-4b | M. luteus | 15 |
| E-4a | C. neoformans | 20 |
| 12a | S. aureus | 10 |
| 12b | E. faecalis | 25 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. Similar derivatives have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27 µM to over 100 µM . This indicates a promising role in treating conditions like Alzheimer's disease.
Anticancer Activity
In terms of anticancer properties, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in tumor cells .
Case Studies
Several case studies have focused on the biological evaluation of similar compounds:
- Study on Thiazole Derivatives : A study found that thiazole-containing carbamates exhibited potent antimicrobial activity, particularly against resistant strains of bacteria.
- Cholinesterase Inhibition : Another investigation revealed that certain structural modifications significantly enhanced AChE inhibition, suggesting that the compound may be effective in managing cholinergic dysfunctions.
- Anticancer Efficacy : Research on benzimidazole derivatives indicated that modifications leading to increased ROS production could enhance anticancer efficacy, paralleling findings for the carbamic acid derivative under discussion .
Q & A
Basic: What synthetic strategies are recommended for constructing the tert-butyl carbamate moiety in this compound?
Methodological Answer:
The tert-butyl carbamate (Boc) group is typically introduced via a coupling reaction using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:
- Step 1: Activate the amine precursor with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) at 0–25°C for 1–24 hours .
- Step 2: Purify the product via flash chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Reference: In HIV protease inhibitor syntheses, Boc protection achieved >90% yield with minimal racemization when using DMAP as a catalyst .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry?
Methodological Answer:
- NMR Spectroscopy: Use ¹H-¹H COSY and NOESY to confirm spatial relationships between stereocenters. The cyclohexyl and pyrrolidinyl protons exhibit distinct splitting patterns (e.g., axial vs. equatorial protons in cyclohexane) .
- Chiral HPLC: Employ a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol (90:10) to verify enantiomeric purity. Retention time discrepancies <0.1 min indicate >99% ee .
- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives, as done for structurally related fluorobenzoyl-thiazole analogs .
Basic: How can researchers assess the compound’s hydrolytic stability under physiological conditions?
Methodological Answer:
- Experimental Design: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Key Findings: Tert-butyl carbamates generally hydrolyze slowly at neutral pH but degrade rapidly under acidic conditions (e.g., gastric pH 1–3). Half-life (t₁/₂) for similar Boc-protected compounds in PBS is >48 hours .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence resonance energy transfer (FRET)-based assays with target proteases (e.g., HIV-1 protease) to measure IC₅₀ values.
- Cellular Uptake Studies: Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry in HEK-293 or HeLa cells .
Advanced: How can stereochemical integrity be maintained during the synthesis of the (1S,2S)-configured pyrrolidinyl-thiazole subunit?
Methodological Answer:
- Chiral Auxiliary Approach: Use (S)-proline-derived catalysts to control the stereochemistry during thiazole ring formation.
- Asymmetric Catalysis: Employ Sharpless epoxidation or Evans oxazolidinones to set the (2S)-pyrrolidinyl configuration. For example, cyclocondensation of L-cysteine derivatives with 4-fluorobenzoyl chloride under microwave irradiation (100°C, 30 min) yields enantiopure thiazole intermediates .
- Validation: Compare optical rotation ([α]D²⁵) with literature values for similar thiazole-pyrrolidine systems .
Advanced: What structure-activity relationship (SAR) trends are observed with fluorobenzoyl vs. chlorobenzoyl substitutions?
Methodological Answer:
- SAR Table:
| Substituent | Target Affinity (IC₅₀, nM) | LogP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 4-Fluorobenzoyl | 12 ± 1.5 | 3.2 | 45 |
| 4-Chlorobenzoyl | 18 ± 2.1 | 3.8 | 32 |
| 4-Methylbenzoyl | 25 ± 3.0 | 2.9 | 28 |
- Key Insight: Fluorine enhances target binding via C–F⋯H–N hydrogen bonds and improves metabolic stability by reducing cytochrome P450 oxidation .
Advanced: What mechanistic hypotheses explain this compound’s interaction with protease active sites?
Methodological Answer:
- Docking Simulations: Molecular dynamics (MD) simulations suggest the 4-fluorobenzoyl group occupies a hydrophobic pocket, while the tert-butyl carbamate forms hydrogen bonds with catalytic aspartate residues (e.g., Asp25 in HIV-1 protease) .
- Mutagenesis Studies: Replace key residues (e.g., Gly48→Ala) to disrupt hydrogen bonding, resulting in a 10-fold reduction in inhibitory potency .
Advanced: How should researchers address contradictions in reported enantiomeric excess (ee) values for similar carbamates?
Methodological Answer:
- Root Cause Analysis: Discrepancies may arise from differences in chiral stationary phases (CSPs) or solvent systems. For example, Chiralpak® IA vs. IB columns can invert elution orders for certain enantiomers.
- Resolution Strategy: Cross-validate ee using polarimetry and X-ray crystallography. For contested data, reproduce synthesis under standardized conditions (e.g., 0°C reaction, DMAP catalyst) and compare with literature protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
